molecular formula C21H13Cl2N3O2 B5113867 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide

3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide

Cat. No. B5113867
M. Wt: 410.2 g/mol
InChI Key: OBDACRRWADHIQK-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used in scientific research applications. TSPO is a mitochondrial membrane protein that is involved in many physiological processes, including the regulation of cholesterol transport and steroid synthesis. DPA-714 has been shown to have potential as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide binds to TSPO, which is primarily located in the outer mitochondrial membrane. Binding of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide to TSPO results in the modulation of various physiological processes, including the regulation of cholesterol transport and steroid synthesis. 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has also been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to inhibit cell growth and induce apoptosis. In addition, 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in lab experiments is its selectivity for TSPO. This allows for more precise targeting of TSPO in various physiological processes. However, one limitation of using 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of laboratory animals and researchers.

Future Directions

There are many potential future directions for the use of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in scientific research. One area of interest is the use of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In addition, further studies are needed to explore the potential therapeutic applications of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in these diseases. Further research is also needed to investigate the potential side effects of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide and to develop safer and more effective ligands for TSPO.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide involves the reaction of 2,4-dichlorobenzaldehyde with 3-pyridin-2-yl-1,3-benzoxazole-5-amine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acryloyl chloride to produce 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide. The synthesis method for 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is primarily used in scientific research as a ligand for TSPO. TSPO is overexpressed in many types of cancer cells, making it a potential target for cancer diagnosis and treatment. 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has also been studied for its potential use in the diagnosis and treatment of Alzheimer's disease and multiple sclerosis. In addition, 3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been used in the study of the central nervous system and neuroinflammation.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2/c22-15-5-3-13(17(23)10-15)4-8-20(27)25-16-6-7-19-18(11-16)26-21(28-19)14-2-1-9-24-12-14/h1-12H,(H,25,27)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDACRRWADHIQK-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-dichlorophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide

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